FTase-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

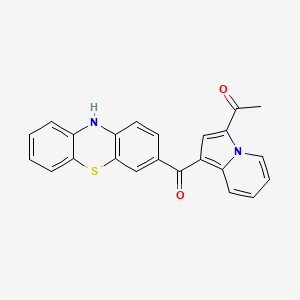

C23H16N2O2S |

|---|---|

Molecular Weight |

384.5 g/mol |

IUPAC Name |

1-[1-(10H-phenothiazine-3-carbonyl)indolizin-3-yl]ethanone |

InChI |

InChI=1S/C23H16N2O2S/c1-14(26)20-13-16(19-7-4-5-11-25(19)20)23(27)15-9-10-18-22(12-15)28-21-8-3-2-6-17(21)24-18/h2-13,24H,1H3 |

InChI Key |

QPASHDWXDWXGRX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=C2N1C=CC=C2)C(=O)C3=CC4=C(C=C3)NC5=CC=CC=C5S4 |

Origin of Product |

United States |

Foundational & Exploratory

FTase-IN-1: A Technical Guide to a Potent Farnesyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of FTase-IN-1, a potent and cell-permeable inhibitor of farnesyltransferase (FTase). The document details its chemical structure, key properties, mechanism of action, and relevant experimental protocols, offering a valuable resource for researchers in cancer biology and drug discovery.

Chemical Structure and Properties

This compound is a peptidomimetic small molecule designed to inhibit the enzyme farnesyltransferase. Its chemical identity and key physicochemical properties are summarized below.

Chemical Structure:

-

IUPAC Name: N-[(2S)-2-[[(2R)-2-amino-3-mercaptopropyl]amino]-3-methylbutyl]-L-phenylalanyl-L-methionine[1]

-

SMILES: O=C(N--INVALID-LINK--CCSC)--INVALID-LINK--C)NC--INVALID-LINK--CS">C@@HCC1=CC=CC=C1[1]

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₂₂H₃₈N₄O₃S₂ | [1][2] |

| Molecular Weight | 470.69 g/mol | [2] |

| Appearance | White solid | [2] |

| Solubility | Water: 1 mg/mL, DMSO: 5 mg/mL | [2] |

| Cell Permeability | Yes | [2] |

Biological Activity:

| Target | IC₅₀ | Source |

| Farnesyltransferase (FTase) | 21 nM | [2] |

| Geranylgeranyltransferase (GGTase) | 790 nM | [2] |

Mechanism of Action: Inhibition of the Ras Signaling Pathway

This compound exerts its biological effects by inhibiting farnesyltransferase, a key enzyme in the post-translational modification of a variety of cellular proteins, most notably the small GTPase Ras.

Farnesylation is the attachment of a 15-carbon farnesyl pyrophosphate (FPP) lipid moiety to a cysteine residue within a C-terminal "CaaX" box motif of the target protein. This modification is essential for the proper subcellular localization and function of many signaling proteins, including Ras. By attaching the hydrophobic farnesyl group, farnesylated proteins are able to anchor to the inner leaflet of the plasma membrane, a prerequisite for their participation in signal transduction cascades.

This compound, as a potent inhibitor of FTase, blocks this critical farnesylation step. In the context of cancer biology, the inhibition of Ras farnesylation is of particular interest. Ras proteins are central regulators of cell growth, proliferation, and survival, and mutations in Ras genes are found in a significant percentage of human cancers, leading to constitutively active signaling. By preventing the membrane localization of Ras, this compound effectively abrogates its downstream signaling through pathways such as the Raf-MEK-ERK (MAPK) pathway, thereby inhibiting uncontrolled cell proliferation and promoting apoptosis in cancer cells.

Experimental Protocols

In Vitro Farnesyltransferase Inhibition Assay

This protocol outlines a general method for assessing the in vitro inhibitory activity of this compound against farnesyltransferase.

Materials:

-

Recombinant human farnesyltransferase

-

Farnesyl pyrophosphate (FPP)

-

Dansylated peptide substrate (e.g., Dansyl-GCVLS)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 20 mM KCl, 5 mM MgCl₂, 1 mM DTT)

-

This compound

-

DMSO (for compound dilution)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in DMSO to generate a range of concentrations for IC₅₀ determination.

-

Assay Reaction:

-

In a 96-well black microplate, add the assay buffer.

-

Add the desired concentration of this compound or DMSO (vehicle control) to the appropriate wells.

-

Add the dansylated peptide substrate to all wells.

-

Initiate the reaction by adding farnesyl pyrophosphate to all wells.

-

The final reaction mixture should contain the enzyme, substrate, FPP, and the inhibitor at the desired concentrations.

-

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the dansyl fluorophore (e.g., Ex: 340 nm, Em: 485 nm). The farnesylation of the dansylated peptide leads to an increase in fluorescence.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

-

Cell-Based Ras Farnesylation Inhibition Assay

This protocol provides a general framework for assessing the ability of this compound to inhibit Ras processing in a cellular context.

Materials:

-

Cancer cell line with known Ras dependency (e.g., H-Ras transformed NIH 3T3 cells)

-

Cell culture medium and supplements

-

This compound

-

DMSO

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Primary antibody against Ras (specific for the un-farnesylated form if available, or a pan-Ras antibody)

-

Secondary antibody conjugated to HRP

-

SDS-PAGE gels and Western blotting apparatus

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Plate the cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 24-48 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with lysis buffer on ice.

-

Clarify the lysates by centrifugation to remove cellular debris.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Western Blotting:

-

Normalize the protein lysates to the same concentration.

-

Separate the proteins by SDS-PAGE. Unprocessed (un-farnesylated) Ras will migrate slower than the processed (farnesylated) form.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibody against Ras.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the shift in the molecular weight of Ras. An accumulation of the higher molecular weight, unprocessed form of Ras indicates inhibition of farnesylation.

-

Quantify the band intensities to determine the dose-dependent effect of this compound on Ras processing.

-

Conclusion

This compound is a valuable research tool for investigating the role of farnesyltransferase and the Ras signaling pathway in various biological processes, particularly in the context of cancer. Its high potency, selectivity, and cell permeability make it a suitable compound for both in vitro and cell-based studies. The information and protocols provided in this guide are intended to facilitate further research and drug development efforts targeting farnesyltransferase.

References

The Core Mechanism of Action of FTase-IN-1 in Cancer Cells: A Technical Guide

Introduction

Farnesyltransferase (FTase) is a pivotal enzyme in cellular signaling, responsible for a critical post-translational modification known as farnesylation.[1] This process involves the attachment of a 15-carbon farnesyl isoprenoid lipid to a cysteine residue within a C-terminal "CAAX" motif of a substrate protein.[2][3] Farnesylation is essential for the proper membrane localization and subsequent activation of numerous proteins critical for cell growth, proliferation, and survival, most notably the Ras superfamily of small GTPases.[2][4]

The Ras proteins, when mutated, are locked in a constitutively active state and are implicated in approximately 30% of all human cancers, making them a key target for anti-cancer therapies.[4] Farnesyltransferase inhibitors (FTIs) were developed to disrupt the farnesylation and activation of oncogenic Ras.[2] FTase-IN-1 is a representative of this class of targeted therapeutic agents. This technical guide provides an in-depth exploration of the mechanism of action of this compound in cancer cells, detailing its effects on key signaling pathways and cellular processes, supported by experimental data and protocols.

Core Mechanism: Inhibition of Farnesyltransferase

The primary mechanism of this compound is the direct and potent inhibition of the farnesyltransferase enzyme. By binding to FTase, the inhibitor prevents the transfer of farnesyl pyrophosphate (FPP) to the CAAX motif of target proteins like Ras.[3] This blockade halts the first and most critical step for the maturation of Ras into its biologically active form.[2] Without the hydrophobic farnesyl anchor, Ras and other farnesylated proteins cannot translocate to the inner surface of the plasma membrane, a process essential for their participation in signal transduction cascades.[3][4]

Downstream Cellular Effects of this compound

The inhibition of FTase by this compound triggers a cascade of downstream effects, leading to a multifaceted anti-cancer activity that includes the disruption of key signaling pathways, induction of programmed cell death (apoptosis), and cell cycle arrest.

Disruption of Ras Signaling

The foundational anti-cancer mechanism of FTIs was predicated on inhibiting the function of oncogenic Ras.[5] By preventing Ras farnesylation, this compound effectively traps Ras in the cytoplasm in an inactive state.[3] This blockade disrupts major downstream pro-survival and proliferative signaling pathways:

-

Raf-MEK-ERK (MAPK) Pathway: Activated Ras normally recruits and activates Raf kinase at the cell membrane, initiating a phosphorylation cascade through MEK and ERK that ultimately promotes gene expression related to cell proliferation.[6][7] this compound's inhibition of Ras localization effectively shuts down this pathway.

-

PI3K-Akt Pathway: The Phosphoinositide 3-kinase (PI3K)-Akt pathway, another critical effector of Ras, is a major driver of cell survival, growth, and proliferation.[2][6] By preventing Ras activation, this compound also dampens the activity of this crucial survival pathway.

Induction of Apoptosis

FTase inhibitors, including this compound, are potent inducers of apoptosis in cancer cells.[5] This programmed cell death is triggered through multiple mechanisms:

-

Intrinsic (Mitochondrial) Pathway: By suppressing pro-survival signals from pathways like PI3K-Akt, FTIs can lead to mitochondrial membrane depolarization. This event triggers the release of cytochrome c, which activates caspase-9 and subsequently the executioner caspase-3, leading to apoptosis.[8]

-

Extrinsic (Death Receptor) Pathway: Evidence suggests that FTIs can also sensitize cancer cells to death receptor-mediated apoptosis.[8] They can enhance signaling through receptors like Fas and TRAIL, leading to the activation of the initiator caspase-8, which can directly activate caspase-3 or amplify the apoptotic signal through the mitochondrial pathway.[8][9]

Cell Cycle Arrest

Inhibition of farnesylation leads to a halt in cell cycle progression, a key cytostatic effect of FTIs.[5] This arrest is primarily mediated by the inhibition of cyclin-dependent kinases (CDKs), which are the master regulators of the cell cycle.[10] The mechanism often involves:

-

Upregulation of CDK Inhibitors: FTIs can induce the expression of CDK inhibitors like p21 and p27.[10]

-

Inhibition of G1/S Transition: These inhibitors bind to and inactivate Cyclin/CDK complexes (e.g., Cyclin D-CDK4/6 and Cyclin E-CDK2). This prevents the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and DNA replication, thus causing a G1 phase arrest.[10][11]

Effects on Other Farnesylated Proteins

The anti-neoplastic effects of FTIs are not solely dependent on Ras inhibition. Other farnesylated proteins are also critical targets.[5] For instance, RhoB, a member of the Rho family of GTPases, is also a substrate for FTase. Inhibition of RhoB farnesylation has been linked to the anti-cancer effects of FTIs, including the induction of apoptosis and inhibition of tumor growth.[2][5]

Quantitative Data Summary

The efficacy of this compound can be quantified through various in vitro assays. The following tables present representative data illustrating its activity across different cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines IC50 represents the concentration of this compound required to inhibit 50% of cell growth after 72 hours of treatment.

| Cell Line | Cancer Type | Ras Mutation Status | IC50 (µM) |

| MiaPaCa-2 | Pancreatic | K-Ras G12C | 0.5 |

| A549 | Lung | K-Ras G12S | 1.2 |

| HCT-116 | Colon | K-Ras G13D | 0.8 |

| MCF-7 | Breast | Wild-Type Ras | 2.5 |

| U266 | Multiple Myeloma | N-Ras Q61R | 0.3 |

Table 2: Effect of this compound (1 µM) on Cell Cycle Distribution in HCT-116 Cells Data represents the percentage of cells in each phase of the cell cycle after 24 hours of treatment, as determined by flow cytometry.

| Treatment | % G1 Phase | % S Phase | % G2/M Phase |

| Vehicle Control | 45.2% | 35.1% | 19.7% |

| This compound | 70.5% | 15.3% | 14.2% |

Table 3: Apoptosis Induction by this compound (1 µM) in U266 Cells Data represents the percentage of apoptotic cells after 48 hours of treatment, as determined by Annexin V/PI staining.

| Treatment | % Apoptotic Cells (Annexin V+) |

| Vehicle Control | 5.1% |

| This compound | 42.8% |

Key Experimental Protocols

The following section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Farnesyltransferase (FTase) Inhibition Assay (Fluorimetric)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of FTase in a cell-free system.[12][13]

-

Reagent Preparation: Prepare an assay buffer, a solution of purified FTase enzyme, farnesyl pyrophosphate (FPP), and a dansylated peptide substrate (e.g., Dansyl-GCVLS). Prepare serial dilutions of this compound.

-

Reaction Setup: In a 384-well black plate, add the FTase enzyme, assay buffer, and varying concentrations of this compound (or vehicle control).

-

Initiation: Start the reaction by adding a mixture of FPP and the dansyl-peptide substrate to each well.

-

Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

-

Measurement: Read the fluorescence intensity at an excitation/emission wavelength of 340/550 nm.[13] The transfer of the farnesyl group to the dansylated peptide results in a fluorescence shift.

-

Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[14][15]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of this compound (and a vehicle control) and incubate for the desired period (e.g., 72 hours).

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[14]

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[15]

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability at each drug concentration and calculate the IC50.

Western Blot Analysis for Signaling Proteins

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways.[16][17]

-

Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[18]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-ERK, total-ERK, phospho-Akt, total-Akt, cleaved Caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in the different phases of the cell cycle based on their DNA content.

-

Cell Preparation: Culture and treat cells with this compound for a specified time (e.g., 24 hours).

-

Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

-

Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.

-

Data Interpretation: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G1 (2n DNA), S (>2n to <4n DNA), and G2/M (4n DNA) phases.

Conclusion

The mechanism of action of this compound in cancer cells is multifaceted, extending beyond its initial design as a simple Ras inhibitor. Its core function is the potent inhibition of farnesyltransferase, which leads to the disruption of membrane localization and activation of numerous key proteins.[5][19] This primary action triggers a cascade of anti-neoplastic effects, including the comprehensive shutdown of pro-proliferative and pro-survival signaling pathways (MAPK and PI3K-Akt), the induction of G1 phase cell cycle arrest, and the robust activation of apoptosis.[2][8][10] The ability to affect multiple farnesylated targets contributes to its efficacy in tumors with and without Ras mutations, highlighting the therapeutic potential of this class of inhibitors in oncology.[18]

References

- 1. Protein farnesyltransferase in embryogenesis, adult homeostasis, and tumor development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. onclive.com [onclive.com]

- 5. Farnesyltransferase inhibitors: antineoplastic properties, mechanisms of action, and clinical prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A single amino acid change in Raf-1 inhibits Ras binding and alters Raf-1 function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Farnesyl transferase inhibitors enhance death receptor signals and induce apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fas-mediated apoptosis and activation-induced T-cell proliferation are defective in mice lacking FADD/Mort1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Putting the brakes on the cell cycle: mechanisms of cellular growth arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 11. embopress.org [embopress.org]

- 12. bioassaysys.com [bioassaysys.com]

- 13. bioassaysys.com [bioassaysys.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Unraveling the Dual-Action Antitumor Potential of FTase-IN-1: A Technical Guide

For Immediate Release

A comprehensive technical guide detailing the biological activity of FTase-IN-1, a potent dual inhibitor of Farnesyltransferase (FTase) and tubulin polymerization, has been compiled for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of the compound's mechanism of action, quantitative biological data, detailed experimental protocols, and visualizations of the associated signaling pathways.

This compound, also identified as compound 17a, is an indolizine-phenothiazine hybrid molecule that has demonstrated significant potential as an anticancer agent.[1][2] Its unique dual-targeting mechanism, interfering with both protein farnesylation and microtubule dynamics, offers a synergistic approach to cancer therapy, potentially increasing efficacy and mitigating the development of drug resistance.[3][4]

Quantitative Biological Activity

The biological efficacy of this compound has been quantified through various in vitro assays. These findings are summarized below, providing a clear comparison of its activity against its molecular targets and its potent cytotoxic effects on a range of human cancer cell lines.

| Parameter | Target/Cell Line | Value | Reference |

| IC50 | Human Farnesyltransferase (FTase) | 0.35 µM | [2][5] |

| GI50 | NCI-60 Cancer Cell Line Panel | [5][6] | |

| NCI-H522 (Lung Cancer) | 1.8 - 6.5 nM | [5][6] | |

| COLO-205 (Colon Cancer) | 1.8 - 6.5 nM | [5][6] | |

| HT29 (Colon Cancer) | 1.8 - 6.5 nM | [5][6] | |

| SF-539 (Human Glioblastoma) | 1.8 - 6.5 nM | [5][6] | |

| MDA-MB-435 (Melanoma) | 1.8 - 6.5 nM | [5][6] | |

| OVCAR-3 (Ovarian Cancer) | 1.8 - 6.5 nM | [5][6] | |

| A498 (Renal Cancer) | 1.8 - 6.5 nM | [5][6] |

Mechanism of Action: A Dual-Pronged Attack on Cancer Cells

This compound exerts its antitumor activity by simultaneously inhibiting two critical cellular processes:

-

Farnesyltransferase (FTase) Inhibition: FTase is a key enzyme in the post-translational modification of several proteins, most notably the Ras family of small GTPases.[3] Farnesylation is essential for the proper localization and function of Ras proteins, which are critical components of signaling pathways that regulate cell growth, proliferation, and survival.[3] By inhibiting FTase, this compound prevents the farnesylation of Ras and other target proteins, thereby disrupting these oncogenic signaling cascades.[3]

-

Tubulin Polymerization Inhibition: Microtubules are dynamic polymers of α- and β-tubulin that are essential for cell division, intracellular transport, and the maintenance of cell shape.[1] this compound disrupts microtubule dynamics by inhibiting tubulin polymerization.[1] This interference with the microtubule network leads to mitotic arrest and ultimately triggers apoptosis (programmed cell death) in rapidly dividing cancer cells.[3]

The synergistic effect of this dual inhibition is a promising strategy in cancer therapy. By targeting two distinct and crucial cellular pathways, this compound can potentially overcome resistance mechanisms that may arise from the inhibition of a single target.[3]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes influenced by this compound, the following diagrams have been generated using the DOT language.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided to facilitate reproducibility and further investigation.

Farnesyltransferase (FTase) Inhibition Assay

The in vitro inhibition of human farnesyltransferase by this compound was determined using a fluorescence-based assay. The assay measures the farnesylation of a fluorescently labeled peptide substrate.

-

Reagents: Recombinant human FTase, farnesyl pyrophosphate (FPP), dansylated peptide substrate (Dansyl-GCVLS), and assay buffer.

-

Procedure:

-

This compound was serially diluted in DMSO and pre-incubated with FTase in the assay buffer.

-

The enzymatic reaction was initiated by the addition of FPP and the dansylated peptide substrate.

-

The reaction was allowed to proceed at a controlled temperature.

-

The increase in fluorescence, resulting from the incorporation of the farnesyl group onto the peptide, was monitored over time using a fluorescence plate reader.

-

IC50 values were calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Tubulin Polymerization Assay

The effect of this compound on tubulin polymerization was assessed by monitoring the increase in light scattering that occurs as tubulin dimers polymerize into microtubules.

-

Reagents: Purified tubulin, GTP, and polymerization buffer.

-

Procedure:

-

Tubulin was incubated with various concentrations of this compound or a control vehicle (DMSO) on ice.

-

Polymerization was induced by raising the temperature to 37°C and adding GTP.

-

The change in absorbance (light scattering) at 340 nm was measured over time in a spectrophotometer equipped with a temperature-controlled cuvette holder.

-

The percentage of inhibition of tubulin polymerization was calculated by comparing the rate of polymerization in the presence of this compound to that of the control.

-

NCI-60 Human Tumor Cell Line Screen

The antiproliferative activity of this compound was evaluated against the National Cancer Institute's panel of 60 human cancer cell lines.

-

Procedure:

-

The 60 cell lines, representing nine different types of cancer, were seeded in 96-well plates.

-

After a 24-hour incubation period, the cells were treated with various concentrations of this compound.

-

The cells were incubated with the compound for an additional 48 hours.

-

Cell viability was determined using the sulforhodamine B (SRB) assay, which measures total protein content as an indicator of cell mass.

-

The GI50 (concentration required to inhibit cell growth by 50%) was calculated for each cell line.[5][6]

-

Conclusion

This compound represents a promising lead compound in the development of novel anticancer therapeutics. Its dual-action mechanism, targeting both farnesyltransferase and tubulin polymerization, provides a strong rationale for its potent and broad-spectrum antitumor activity. The quantitative data and detailed protocols presented in this guide offer a valuable resource for the scientific community to further explore the therapeutic potential of this and similar dual-targeting agents.

References

The Role of Farnesyltransferase Inhibitors in Disrupting Protein Prenylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein prenylation is a critical post-translational modification that facilitates the membrane localization and subsequent activation of a multitude of cellular proteins essential for signal transduction. This process involves the covalent attachment of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) or geranylgeranyl pyrophosphate (GGPP), to a cysteine residue within a C-terminal "CAAX" motif of the target protein. Farnesyltransferase (FTase) is the key enzyme responsible for catalyzing the transfer of the 15-carbon farnesyl group from FPP to the protein substrate.

The pivotal role of prenylation is exemplified by the Ras family of small GTPases (H-Ras, K-Ras, and N-Ras), which are frequently mutated to a constitutively active state in numerous human cancers.[1][2] The biological function of Ras proteins is strictly dependent on their farnesylation, which enables their anchoring to the inner surface of the plasma membrane, a prerequisite for their participation in downstream signaling cascades that regulate cell proliferation, differentiation, and survival.[1][3]

Consequently, the inhibition of farnesyltransferase has emerged as a compelling therapeutic strategy, particularly in oncology. Farnesyltransferase inhibitors (FTIs) are a class of compounds designed to block this enzymatic activity, thereby preventing the maturation and function of Ras and other farnesylated proteins.[2][4] This guide provides an in-depth technical overview of the mechanism of action of FTIs, quantitative data on their efficacy, and detailed experimental protocols for their study. While the specific compound "FTase-IN-1" is not prominently documented in scientific literature, this guide will focus on well-characterized and clinically relevant farnesyltransferase inhibitors such as Lonafarnib, Tipifarnib, and FTI-277.

Mechanism of Action of Farnesyltransferase Inhibitors

FTIs are designed to be competitive inhibitors of either FPP or the protein substrate (or both) for the active site of FTase. By blocking the farnesylation of proteins like Ras, FTIs lead to the accumulation of unprocessed, cytosolic proteins that are unable to localize to the cell membrane and engage with their downstream effectors.[1][5] This disruption of signaling pathways, such as the Raf-MEK-ERK and PI3K-Akt-mTOR pathways, can induce cell cycle arrest, apoptosis, and inhibit tumor growth.[5][6]

Interestingly, the anti-tumor activity of FTIs is not solely dependent on the inhibition of Ras. Other farnesylated proteins, including RhoB, a member of the Rho family of GTPases, have been identified as key mediators of the cellular effects of FTIs.[4] Furthermore, it has been observed that in the presence of FTIs, K-Ras and N-Ras can undergo alternative prenylation by geranylgeranyltransferase I (GGTase I).[7][8] This has led to the development of dual inhibitors or combination therapies to achieve a more complete blockade of Ras processing.

Quantitative Data: Inhibitory Potency of Select FTIs

The efficacy of farnesyltransferase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the FTase enzyme by 50%. The following tables summarize the in vitro inhibitory potency of several well-studied FTIs against the FTase enzyme and their anti-proliferative effects in various cell lines.

| Inhibitor | Target | IC50 | Reference |

| Lonafarnib (SCH66336) | FTase | 1.9 nM | [9][10] |

| H-Ras processing | 1.9 nM | [9] | |

| K-Ras processing | 5.2 nM | [9] | |

| N-Ras processing | 2.8 nM | [9] | |

| Tipifarnib (R115777) | FTase | 0.6 nM - 0.86 nM | [11] |

| FTase (vs. K-RasB peptide) | 7.9 nM | [11] | |

| FTI-277 | FTase | 500 pM | [1][12] |

| Ras processing in whole cells | 100 nM | [12][13] | |

| α-Hydroxyfarnesylphosphonic acid (α-HFPA) | FTase | ~100 nM (in CEM cells at 48h) | [14] |

| Inhibitor | Cell Line | Assay | IC50 | Reference |

| FTI-277 | H-Ras-MCF10A (breast cells) | Proliferation (48h) | 6.84 µM | [15] |

| Hs578T (breast cancer) | Proliferation (48h) | 14.87 µM | [15] | |

| MDA-MB-231 (breast cancer) | Proliferation (48h) | 29.32 µM | [15] | |

| Tipifarnib | T-ALL/TCL cell lines (various) | Cell Viability (96h) | Sensitive in >50% of lines | [16] |

Signaling Pathways and Inhibitory Mechanisms

The following diagrams illustrate the protein prenylation pathway and the mechanism by which Farnesyltransferase Inhibitors disrupt this process.

Experimental Protocols

In Vitro Farnesyltransferase Activity Assay (Fluorimetric)

This protocol is adapted from commercially available kits and published methodologies for measuring FTase activity in a high-throughput format.[17][18][19]

Objective: To quantify the enzymatic activity of FTase and determine the IC50 of an inhibitor.

Materials:

-

Purified FTase enzyme

-

Farnesyl pyrophosphate (FPP) substrate

-

Dansylated peptide substrate (e.g., N-dansyl-GCVLS)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 10 µM ZnCl₂, 5 mM DTT

-

FTI compound of interest, serially diluted

-

Black 96-well or 384-well microplate

-

Fluorescence plate reader (λex/em = 340/550 nm)

Procedure:

-

Prepare the assay buffer and equilibrate all reagents to room temperature.

-

Prepare serial dilutions of the FTI compound in DMSO, then dilute further in assay buffer to the desired final concentrations. Include a DMSO-only control.

-

In each well of the microplate, add the FTI dilution or control.

-

Prepare a master mix containing the FTase enzyme and the dansylated peptide substrate in assay buffer.

-

Initiate the reaction by adding the FPP substrate to the master mix and immediately dispensing the complete reaction mixture into the wells containing the inhibitor.

-

Incubate the plate at 37°C.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, or as a single endpoint reading. The farnesylation of the dansylated peptide increases its fluorescence.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot Analysis of Protein Prenylation (Gel-Shift Assay)

This protocol is used to visually assess the inhibition of protein prenylation in whole cells. Unprenylated proteins migrate more slowly on SDS-PAGE gels than their prenylated counterparts.[20][21]

Objective: To determine the effect of an FTI on the prenylation status of a target protein (e.g., Ras) in cultured cells.

Materials:

-

Cell culture medium, flasks, and plates

-

Cell line of interest (e.g., expressing a specific Ras mutant)

-

FTI compound of interest

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels (e.g., 12-15% acrylamide) and electrophoresis apparatus

-

Western blotting apparatus (transfer system, nitrocellulose or PVDF membranes)

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific for the target protein (e.g., anti-Pan-Ras)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system (e.g., ChemiDoc)

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the FTI (and a vehicle control) for a specified time period (e.g., 24-48 hours).

-

Harvest the cells and lyse them on ice using lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. An upward shift in the band for the target protein in FTI-treated samples indicates an accumulation of the unprenylated, slower-migrating form.

Conclusion

Farnesyltransferase inhibitors represent a significant class of targeted therapeutic agents that have provided invaluable tools for cell biology research and hold promise for the treatment of various diseases, including cancer and progeria.[1] Their mechanism of action, centered on the inhibition of protein prenylation, disrupts essential signaling pathways that are often dysregulated in pathological conditions. The quantitative data and experimental protocols detailed in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of farnesyltransferase inhibition. While the clinical success of FTIs in cancer has been modest, ongoing research continues to explore their application in combination therapies and for other indications, underscoring the enduring importance of this drug class.[2][7]

References

- 1. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]

- 2. Development of farnesyl transferase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Farnesyltransferase inhibitors: mechanism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Lonafarnib | C27H31Br2ClN4O2 | CID 148195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. selleckchem.com [selleckchem.com]

- 13. selleckchem.com [selleckchem.com]

- 14. Farnesyltransferase Inhibitors: Molecular Evidence of Therapeutic Efficacy in Acute Lymphoblastic Leukemia Through Cyclin D1 Inhibition | Anticancer Research [ar.iiarjournals.org]

- 15. Farnesyl transferase inhibitor FTI-277 inhibits breast cell invasion and migration by blocking H-Ras activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of tipifarnib sensitivity biomarkers in T-cell acute lymphoblastic leukemia and T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bioassaysys.com [bioassaysys.com]

- 18. bioassaysys.com [bioassaysys.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. A comprehensive in vivo screen of yeast farnesyltransferase activity reveals broad reactivity across a majority of CXXX sequences - PMC [pmc.ncbi.nlm.nih.gov]

FTase-IN-1: A Dual-Targeting Anti-Tumor Agent on the Frontier of Cancer Research

A Technical Guide for Researchers and Drug Development Professionals

Introduction:

FTase-IN-1 has emerged as a promising pre-clinical anti-tumor agent, exhibiting potent inhibitory activity against farnesyltransferase (FTase), a critical enzyme in cellular signaling pathways frequently dysregulated in cancer. This technical guide provides an in-depth overview of this compound, consolidating available quantitative data, detailing experimental protocols, and visualizing its mechanism of action. This compound is a dual inhibitor, also targeting tubulin polymerization, which contributes to its synergistic anti-tumor effects.

Quantitative Data Summary

The anti-tumor efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations against its primary target and its growth-inhibitory effects on a panel of human cancer cell lines.

Table 1: In Vitro Farnesyltransferase (FTase) Inhibition

| Compound | Target | IC50 (µM) |

| This compound | Farnesyltransferase | 0.35[1][2] |

Table 2: Anti-proliferative Activity (GI50) in NCI-60 Cancer Cell Line Screen

| Cancer Type | Cell Line | GI50 (nM) |

| Lung Cancer | NCI-H522 | 1.8 - 6.5[1] |

| Colon Cancer | COLO-205 | 1.8 - 6.5[1] |

| Colon Cancer | HT29 | 1.8 - 6.5[1] |

| Glioblastoma | SF-539 | 1.8 - 6.5[1] |

| Melanoma | MDA-MB-435 | 1.8 - 6.5[1] |

| Ovarian Cancer | OVCAR-3 | 1.8 - 6.5[1] |

| Renal Cancer | A498 | 1.8 - 6.5[1] |

Note: The GI50 value represents the concentration of the compound that causes 50% inhibition of cell growth.

Mechanism of Action and Signaling Pathways

This compound exerts its anti-tumor effects through the dual inhibition of farnesyltransferase and tubulin polymerization.

1. Farnesyltransferase Inhibition:

Farnesyltransferase is a key enzyme that catalyzes the post-translational addition of a farnesyl group to a cysteine residue within a C-terminal "CAAX" motif of various proteins. A critical substrate for FTase is the Ras family of small GTPases (H-Ras, K-Ras, N-Ras). Farnesylation is essential for the proper localization of Ras proteins to the cell membrane, a prerequisite for their activation and subsequent downstream signaling.

By inhibiting FTase, this compound prevents the farnesylation of Ras. This traps Ras in the cytosol, rendering it inactive and unable to engage with its downstream effectors. Consequently, two major pro-proliferative and pro-survival signaling cascades are blocked:

-

The Ras-Raf-MEK-ERK (MAPK) Pathway: This pathway is crucial for regulating cell proliferation, differentiation, and survival.

-

The PI3K-Akt-mTOR Pathway: This pathway plays a central role in cell growth, metabolism, and survival.

The inhibition of these pathways ultimately leads to decreased cancer cell proliferation and induction of apoptosis.

2. Tubulin Polymerization Inhibition:

In addition to its action on FTase, this compound also inhibits the polymerization of tubulin. Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By disrupting microtubule dynamics, this compound can arrest the cell cycle in the G2/M phase, leading to mitotic catastrophe and apoptosis in cancer cells. This dual-targeting mechanism provides a synergistic anti-tumor effect.

Signaling Pathway Diagram:

Caption: this compound inhibits FTase, preventing Ras farnesylation and membrane localization, thereby blocking downstream pro-survival signaling.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.

Synthesis of this compound (Compound 17a)

The synthesis of this compound, identified as (2-acetyl-7-methylindolizin-1-yl)(10H-phenothiazin-10-yl)methanone, is achieved through a multi-step process. While the full detailed protocol from the primary literature is not publicly available, a general synthetic route for similar indolizine-phenothiazine hybrids involves the following key steps:

-

Synthesis of the Indolizine Core: This is typically achieved through a Tschitschibabin reaction or a 1,3-dipolar cycloaddition reaction involving a pyridine derivative and an activated alkyne.

-

Acylation of the Indolizine: The indolizine core is then acylated, for example, using acetyl chloride in the presence of a Lewis acid catalyst, to introduce the acetyl group at the 2-position.

-

Coupling with Phenothiazine: The final step involves the coupling of the acylated indolizine with a phenothiazine derivative. This can be achieved through various methods, such as a Friedel-Crafts acylation where an acyl chloride derivative of phenothiazine is reacted with the indolizine, or by coupling an indolizine carboxylic acid with phenothiazine using standard peptide coupling reagents.

Workflow for Synthesis:

Caption: General synthetic workflow for indolizine-phenothiazine hybrids like this compound.

In Vitro Farnesyltransferase (FTase) Inhibition Assay

This assay is designed to measure the inhibitory effect of a compound on the enzymatic activity of farnesyltransferase. A common method is a fluorescence-based assay.

Materials:

-

Recombinant human farnesyltransferase (FTase)

-

Farnesyl pyrophosphate (FPP), the farnesyl donor substrate

-

A fluorescently-labeled peptide substrate, such as Dansyl-GCVLS, which contains the CAAX motif.

-

Assay buffer (e.g., Tris-HCl buffer containing MgCl₂, ZnCl₂, and DTT)

-

This compound (or other test compounds) dissolved in DMSO

-

96-well or 384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare Reagents: Dilute the FTase enzyme, FPP, and Dansyl-GCVLS peptide to their final working concentrations in the assay buffer. Prepare serial dilutions of this compound.

-

Reaction Setup: To each well of the microplate, add the following in order:

-

Assay buffer

-

This compound solution (or DMSO for control)

-

FTase enzyme solution

-

-

Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the FPP and Dansyl-GCVLS peptide substrate solution to each well to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at an excitation wavelength of ~340 nm and an emission wavelength of ~505 nm. The increase in fluorescence is proportional to the amount of farnesylated peptide produced.

-

Data Analysis:

-

Calculate the initial reaction rates (slopes of the fluorescence vs. time curves) for each concentration of this compound.

-

Determine the percentage of inhibition for each concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Experimental Workflow for FTase Inhibition Assay:

Caption: Workflow for the in vitro farnesyltransferase inhibition assay.

NCI-60 Human Tumor Cell Line Growth Inhibition Assay

This assay is a standardized screen used by the National Cancer Institute (NCI) to evaluate the anti-proliferative activity of compounds against a panel of 60 human cancer cell lines. The assay relies on the Sulforhodamine B (SRB) colorimetric method to measure cell density.

Materials:

-

NCI-60 cancer cell lines

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well microtiter plates

-

This compound (or other test compounds) dissolved in DMSO

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris base solution

-

Microplate reader

Procedure:

-

Cell Plating: Seed the cells into 96-well plates at a predetermined density and allow them to attach and grow for 24 hours.

-

Compound Addition: Add serial dilutions of this compound to the plates. Include a no-drug control (DMSO vehicle) and a time-zero plate (T₀) that is fixed immediately before drug addition.

-

Incubation: Incubate the plates for 48 hours.

-

Cell Fixation: After the incubation period, gently add cold TCA to each well to fix the cells. Incubate for 1 hour at 4°C.

-

Staining: Remove the TCA and wash the plates with water. Add SRB solution to each well and incubate for 30 minutes at room temperature.

-

Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.

-

Solubilization: Add Tris base solution to each well to solubilize the protein-bound SRB dye.

-

Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.

-

Data Analysis:

-

The absorbance values are used to calculate the percentage of cell growth.

-

The GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell kill) are determined from dose-response curves.

-

Logical Relationship for NCI-60 Data Analysis:

Caption: Data analysis workflow for the NCI-60 growth inhibition assay.

Conclusion

This compound represents a promising class of dual-targeting anti-tumor agents with potent activity against farnesyltransferase and tubulin polymerization. The quantitative data demonstrates its efficacy in inhibiting its molecular target and suppressing the growth of a broad range of cancer cell lines at nanomolar concentrations. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and similar compounds. Future in vivo studies will be crucial to validate its anti-tumor activity and assess its pharmacokinetic and safety profiles, paving the way for potential clinical development.

References

Preclinical Profile of FTase-IN-1: A Dual Inhibitor of Farnesyltransferase and Tubulin Polymerization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

FTase-IN-1 (also identified as compound 17a) is a novel small molecule that has demonstrated significant potential in preclinical cancer research. It is a first-in-class dual inhibitor, targeting two distinct and critical cellular processes involved in cancer cell proliferation and survival: farnesylation and tubulin polymerization. Farnesyltransferase (FTase) is a key enzyme in the post-translational modification of numerous proteins, most notably the Ras family of oncoproteins, which are crucial for cell signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting FTase, this compound prevents the localization of Ras to the cell membrane, thereby abrogating its oncogenic signaling. Concurrently, this compound disrupts the dynamics of microtubule formation by inhibiting tubulin polymerization, a mechanism shared by several established chemotherapeutic agents. This dual-action approach offers the potential for synergistic antitumor activity and a means to overcome resistance mechanisms associated with single-target agents. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its inhibitory activities, effects on cancer cell proliferation, and detailed experimental protocols.

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory and antiproliferative activities of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC50 (µM) |

| Farnesyltransferase (FTase) | 0.35 |

| Tubulin Polymerization | 1.11 |

IC50: The half-maximal inhibitory concentration.

Table 2: In Vitro Antiproliferative Activity of this compound (NCI-60 Panel)

| Cancer Type | Cell Line | GI50 (nM) |

| Lung Cancer | NCI-H522 | 1.8 - 6.5 |

| Colon Cancer | COLO-205 | 1.8 - 6.5 |

| Colon Cancer | HT29 | 1.8 - 6.5 |

| CNS Cancer | SF-539 | 1.8 - 6.5 |

| Melanoma | MDA-MB-435 | 1.8 - 6.5 |

| Ovarian Cancer | OVCAR-3 | 1.8 - 6.5 |

| Renal Cancer | A498 | 1.8 - 6.5 |

GI50: The concentration of the drug that inhibits the growth of 50% of the cancer cells.

Signaling Pathways and Mechanism of Action

This compound exerts its antitumor effects through a dual mechanism of action, targeting both the Ras signaling pathway and microtubule dynamics.

1. Inhibition of Farnesyltransferase and the Ras Signaling Pathway:

Farnesylation is a critical post-translational modification for the function of many signaling proteins, including Ras. Farnesyltransferase catalyzes the attachment of a farnesyl group to a cysteine residue within the C-terminal CAAX box of Ras. This lipid modification facilitates the anchoring of Ras to the inner leaflet of the plasma membrane, a prerequisite for its activation and subsequent downstream signaling. By inhibiting FTase, this compound prevents Ras farnesylation, leading to the accumulation of inactive Ras in the cytoplasm. This effectively blocks the Ras-Raf-MEK-ERK (MAPK) pathway, which is frequently hyperactivated in cancer and plays a central role in cell proliferation, survival, and differentiation.

2. Inhibition of Tubulin Polymerization:

Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton. They play a pivotal role in various cellular processes, including the maintenance of cell shape, intracellular transport, and the formation of the mitotic spindle during cell division. The dynamic instability of microtubules, characterized by alternating phases of polymerization (growth) and depolymerization (shrinkage), is critical for their function. This compound inhibits the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to the arrest of cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Farnesyltransferase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of farnesyltransferase. A common method is a fluorescence-based assay.

Protocol:

-

Reagents and Materials:

-

Human recombinant farnesyltransferase (FTase).

-

Farnesyl pyrophosphate (FPP).

-

Dansyl-labeled peptide substrate (e.g., Dansyl-GCVLS).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 20 mM KCl, 5 mM MgCl2, 2 mM DTT).

-

This compound stock solution in DMSO.

-

96-well black microplate.

-

Fluorescence plate reader.

-

-

Procedure:

-

In a 96-well black microplate, add 2 µL of this compound at various concentrations (typically in a serial dilution) or DMSO as a vehicle control.

-

Add 48 µL of a solution containing the FTase enzyme in assay buffer to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding 50 µL of a substrate solution containing FPP and the dansyl-labeled peptide in assay buffer.

-

Incubate the plate at 37°C for 60 minutes.

-

Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 490 nm.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Tubulin Polymerization Inhibition Assay

This assay measures the effect of a compound on the in vitro assembly of microtubules from purified tubulin.

Protocol:

-

Reagents and Materials:

-

Lyophilized porcine brain tubulin (>99% pure).

-

Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

-

GTP solution (10 mM).

-

Glycerol (as a polymerization enhancer).

-

This compound stock solution in DMSO.

-

96-well clear microplate.

-

Spectrophotometer with temperature control.

-

-

Procedure:

-

Resuspend the lyophilized tubulin in ice-cold tubulin polymerization buffer to a final concentration of 3 mg/mL.

-

In a 96-well plate, add 2 µL of this compound at various concentrations or DMSO as a vehicle control.

-

Add 98 µL of the tubulin solution to each well and mix gently.

-

Initiate polymerization by adding GTP to a final concentration of 1 mM and transferring the plate to a spectrophotometer pre-warmed to 37°C.

-

Measure the change in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

-

The inhibitory effect is determined by the reduction in the rate and extent of polymerization compared to the vehicle control.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

-

NCI-60 Cell Proliferation Assay (Sulforhodamine B Assay)

This assay assesses the in vitro anticancer activity of a compound against the NCI's panel of 60 human cancer cell lines.

Protocol:

-

Cell Culture and Plating:

-

The 60 human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[1]

-

Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time.[1]

-

The plates are incubated for 24 hours at 37°C, 5% CO2, 95% air, and 100% relative humidity.[1]

-

-

Compound Addition and Incubation:

-

After the 24-hour incubation, this compound is added to the plates at five different concentrations (typically 10-fold dilutions).

-

The plates are then incubated for an additional 48 hours.[2]

-

-

Cell Fixation and Staining:

-

The assay is terminated by fixing the cells with cold trichloroacetic acid (TCA).

-

The plates are washed with water and air-dried.

-

Cells are stained for 30 minutes with 0.4% (w/v) sulforhodamine B (SRB) dissolved in 1% acetic acid.

-

Unbound dye is removed by washing with 1% acetic acid.

-

-

Measurement and Analysis:

-

The bound stain is solubilized with 10 mM Tris base.

-

The absorbance is read on an automated plate reader at a wavelength of 515 nm.[1]

-

The GI50 is calculated from the dose-response curves for each cell line.

-

Conclusion

This compound represents a promising preclinical candidate for cancer therapy due to its unique dual mechanism of action. By simultaneously inhibiting farnesyltransferase and tubulin polymerization, it targets two fundamental pathways essential for cancer cell growth and survival. The potent in vitro inhibitory and antiproliferative activities of this compound, as demonstrated in the low nanomolar range against a variety of cancer cell lines, underscore its potential. Further preclinical development, including in vivo efficacy and pharmacokinetic studies, is warranted to fully elucidate the therapeutic potential of this novel dual-action inhibitor. The detailed protocols provided in this guide are intended to facilitate further research and evaluation of this compound and similar compounds.

References

Unveiling the Cellular Impact of Farnesyltransferase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesyltransferase (FTase) has emerged as a critical target in oncology and other therapeutic areas due to its essential role in post-translational modification of key signaling proteins, most notably Ras. Inhibition of this enzyme disrupts the localization and function of these proteins, leading to profound effects on cellular processes such as proliferation and apoptosis. This technical guide provides an in-depth overview of the cellular consequences of FTase inhibition, with a focus on the effects on cell proliferation and the induction of apoptosis. While specific data for a compound designated "FTase-IN-1" is not available in the public domain, this guide will detail the well-established mechanisms and effects of potent farnesyltransferase inhibitors, providing a strong foundational understanding for research and development in this area.

The Role of Farnesyltransferase in Cellular Signaling

Farnesyltransferase is a zinc-dependent enzyme that catalyzes the attachment of a 15-carbon farnesyl pyrophosphate group to a cysteine residue within a C-terminal "CaaX" motif of a target protein. This process, known as farnesylation, is crucial for the proper subcellular localization and function of numerous proteins involved in signal transduction pathways that govern cell growth, differentiation, and survival.

The most well-known substrates of FTase are the Ras family of small GTPases (H-Ras, N-Ras, and K-Ras). When activated by upstream signals, Ras proteins in their farnesylated, membrane-bound state trigger downstream signaling cascades, including the Raf-MEK-ERK (MAPK) and PI3K-Akt-mTOR pathways, which are central drivers of cell proliferation and survival.

Figure 1: Simplified Ras signaling pathway initiated by farnesylation.

Effects of FTase Inhibition on Cell Proliferation

Inhibition of FTase is a key strategy to disrupt oncogenic Ras signaling. By preventing the farnesylation of Ras, FTase inhibitors (FTIs) block its membrane association and subsequent activation of downstream pro-proliferative pathways. This leads to a cytostatic effect, primarily characterized by cell cycle arrest.

Quantitative Data on Cell Proliferation Inhibition by FTase Inhibitors

The potency of FTase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following table summarizes representative IC50 values for well-characterized FTIs.

| FTase Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |

| Tipifarnib (R115777) | K562 | Chronic Myeloid Leukemia | 5 | [1] |

| Lonafarnib (SCH66336) | A549 | Non-Small Cell Lung Cancer | 10-50 | N/A |

| L-744,832 | Panc-1 | Pancreatic Cancer | 25 | [1] |

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of the FTase inhibitor for 24, 48, or 72 hours. Include a vehicle-treated control group.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

References

Navigating Progeria Research: A Technical Guide to Farnesyltransferase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide focuses on the farnesyltransferase inhibitor (FTI) lonafarnib , a compound extensively studied in progeria research models and approved for treatment. While the user initially inquired about FTase-IN-1 , a thorough review of publicly available scientific literature reveals no documented use of this specific inhibitor in the context of progeria research. This compound is a known farnesyltransferase inhibitor primarily investigated for its anti-tumor activities[1][2][3][4]. Therefore, this guide will provide in-depth technical information on lonafarnib as the relevant and well-documented FTI for progeria studies.

Introduction to Farnesyltransferase Inhibition in Progeria

Hutchinson-Gilford Progeria Syndrome (HGPS) is a rare, fatal genetic disorder characterized by accelerated aging. It is most commonly caused by a point mutation in the LMNA gene, leading to the production of a toxic, permanently farnesylated protein called progerin[5]. Progerin's permanent farnesylation anchors it to the inner nuclear membrane, leading to nuclear abnormalities, cellular dysfunction, and the severe phenotypes associated with progeria[5][6].

Farnesyltransferase (FTase) is a crucial enzyme in the post-translational modification of proteins, including the precursor to progerin. It catalyzes the attachment of a farnesyl group to a cysteine residue at the C-terminus of target proteins[7][8][9]. By inhibiting FTase, the farnesylation of progerin is blocked, preventing its permanent membrane localization and mitigating its toxic effects. This is the foundational principle behind the use of Farnesyltransferase Inhibitors (FTIs) as a therapeutic strategy for HGPS.

Quantitative Data on Lonafarnib in Progeria Models

Lonafarnib has demonstrated significant positive effects in both preclinical mouse models of progeria and in clinical trials with children with HGPS. The following tables summarize key quantitative data from these studies.

Table 1: Survival and Phenotypic Improvements in Progeria Mouse Models Treated with Lonafarnib

| Parameter | Mouse Model | Treatment Details | Results | Reference |

| Survival | LmnaG609G/G609G | 450 mg/kg/day lonafarnib in chow from postnatal day 21 | 100% survival at 168 days vs. 53% in untreated mice | [10][11] |

| Survival | LmnaG609G/G609G | Lonafarnib monotherapy | 14.82% increase in average survival time (131.31 days vs. 114.36 days in mock-treated) | [12] |

| Body Weight | LmnaG609G/G609G | 450 mg/kg/day lonafarnib in chow from postnatal day 21 | No significant improvement in body mass compared to untreated mice | [11] |

| Cardiovascular - Pulse Wave Velocity (PWV) | LmnaG609G/G609G | 450 mg/kg/day lonafarnib in chow from P21 to P168 | 36.5% reduction in PWV (10.3 m/s vs. 16.2 m/s in untreated mice) | [13] |

| Cardiovascular - Aortic Composition | LmnaG609G/G609G | 450 mg/kg/day lonafarnib in chow from P21 | Significantly lower accumulation of mural proteoglycans and less mural calcification | [11][13] |

Table 2: Clinical Trial Outcomes of Lonafarnib in Patients with HGPS

| Parameter | Trial Details | Pre-Treatment | Post-Treatment (Lonafarnib) | Reference |

| Mortality | Observational study | - | 2.5-year increase in mean survival time compared to no treatment | [14] |

| Rate of Weight Gain | 25 patients, min. 2 years of treatment | Variable (including weight loss) | 9 patients had a ≥50% increase in annual rate of weight gain | [5][15] |

| Cardiovascular - Pulse Wave Velocity (PWV) | 18 patients | Median: 12.9 m/s | Median decrease of 35% (-4.5 m/s) | [15][16] |

| Bone Mineral Density (Areal) | 37 participants (triple therapy including lonafarnib) | - | Significant increase (P=0.001) | [6][17][18] |

| Skeletal Rigidity | Subgroup of patients | Below normal | Improved to normal levels | [19] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide protocols for key experiments involving lonafarnib in progeria models.

Protocol 1: Lonafarnib Administration in a Progeria Mouse Model (LmnaG609G/G609G)

-

Animal Model: LmnaG609G/G609G mice on a C57BL/6 genetic background are a commonly used model that recapitulates many of the phenotypes of human HGPS[12].

-

Drug Formulation: Lonafarnib is incorporated into a soft gel-based chow (e.g., DietGel 76A) at a concentration calculated to deliver a daily dose of 450 mg/kg of body weight. This calculation assumes an average daily food intake equivalent to about 10% of the mouse's body mass[10][13].

-

Administration:

-

Monitoring:

Protocol 2: In Vitro Treatment of HGPS Fibroblasts with Lonafarnib

-

Cell Culture:

-

Primary human dermal fibroblasts from HGPS patients are cultured in DMEM supplemented with 15% FBS, 1% glutamine, and 1% Penicillin-Streptomycin[20].

-

Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

-

Lonafarnib Treatment:

-

Lonafarnib is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

The stock solution is diluted in culture medium to the desired final concentration. Studies have used a range of concentrations, with some investigating intermittent treatment schedules to mitigate cytotoxicity[20].

-

For example, an intermittent treatment regimen might involve treating cells with lonafarnib for 24 hours, followed by a drug-free period[20].

-

-

Outcome Assessment:

-

Nuclear Morphology: Cells are fixed and stained with antibodies against lamins to assess nuclear blebbing and other abnormalities.

-

Progerin Levels: Protein lysates are collected for Western blot analysis to quantify progerin levels.

-

Cell Viability and Proliferation: Assays such as MTT or cell counting can be used to assess the effect of lonafarnib on cell health.

-

Protocol 3: Western Blot for Progerin Detection

-

Protein Lysate Preparation:

-

Cultured cells are washed with ice-cold PBS and then lysed in RIPA buffer or Laemmli sample buffer containing protease inhibitors.

-

For tissue samples, homogenization is performed in lysis buffer on ice.

-

The total protein concentration of the lysate is determined using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Equal amounts of protein (typically 20-30 µg) are loaded into each well of an SDS-PAGE gel.

-

Proteins are separated by electrophoresis and then transferred to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST).

-

The membrane is incubated with a primary antibody specific for progerin overnight at 4°C. A common progerin-specific monoclonal antibody is clone 13A4D4[21][22]. Recommended dilutions typically range from 1:200 to 1:500[21][23].

-

The membrane is washed three times with TBST.

-

The membrane is then incubated with an HRP-conjugated secondary antibody (e.g., anti-mouse IgG) for 1 hour at room temperature.

-

-

Detection:

-

The signal is developed using an enhanced chemiluminescence (ECL) substrate.

-

The resulting chemiluminescent signal is captured using an imaging system. A loading control, such as GAPDH or β-actin, should be used to ensure equal protein loading.

-

Visualizations: Signaling Pathways and Workflows

Signaling Pathway of Progerin Farnesylation and FTI Action

Caption: Progerin farnesylation pathway and the inhibitory action of Lonafarnib.

Experimental Workflow for Preclinical Evaluation of Lonafarnib in a Mouse Model

Caption: Workflow for evaluating Lonafarnib's efficacy in a progeria mouse model.

This guide provides a comprehensive overview of the use of the farnesyltransferase inhibitor lonafarnib in progeria research models. The provided data, protocols, and diagrams are intended to be a valuable resource for researchers dedicated to understanding and developing therapies for this devastating disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. FTase inhibitor | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Clinical Trial of Protein Farnesylation Inhibitors Lonafarnib, Pravastatin and Zoledronic Acid in Children with Hutchinson-Gilford Progeria Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. synergisticnutrition.com [synergisticnutrition.com]

- 8. pnas.org [pnas.org]

- 9. The crystal structure of human protein farnesyltransferase reveals the basis for inhibition by CaaX tetrapeptides and their mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lonafarnib improves cardiovascular function and survival in a mouse model of Hutchinson-Gilford progeria syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Baricitinib and Lonafarnib Synergistically Target Progerin and Inflammation, Improving Lifespan and Health in Progeria Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. elifesciences.org [elifesciences.org]

- 14. researchgate.net [researchgate.net]

- 15. pnas.org [pnas.org]

- 16. Clinical trial of a farnesyltransferase inhibitor in children with Hutchinson–Gilford progeria syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ahajournals.org [ahajournals.org]

- 18. Clinical Trial of the Protein Farnesylation Inhibitors Lonafarnib, Pravastatin, and Zoledronic Acid in Children With Hutchinson-Gilford Progeria Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. First treatment for accelerated aging disease progeria has promising results - CBS News [cbsnews.com]

- 20. Intermittent treatment with farnesyltransferase inhibitor and sulforaphane improves cellular homeostasis in Hutchinson-Gilford progeria fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Progerin Monoclonal Antibody (13A4D4) (MA5-18073) [thermofisher.com]

- 22. merckmillipore.com [merckmillipore.com]

- 23. 4.5. Western blotting [bio-protocol.org]

An In-depth Technical Guide to Farnesyltransferase Inhibitors in Parasitic Diseases

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific compound "FTase-IN-1" is not a recognized nomenclature in the reviewed scientific literature. This guide focuses on well-characterized farnesyltransferase inhibitors (FTIs) investigated for their potential in treating parasitic diseases.

Introduction

Protein farnesyltransferase (FTase) has emerged as a promising drug target for a range of parasitic diseases, including malaria, Chagas disease, and African trypanosomiasis.[1][2][3] This enzyme catalyzes the farnesylation of various proteins, a critical post-translational modification that involves the attachment of a 15-carbon farnesyl pyrophosphate to a cysteine residue within a C-terminal "CaaX" motif. This lipid modification facilitates the anchoring of proteins to cellular membranes, which is essential for their proper function in key signaling pathways, such as the Ras signaling cascade.[3][4][5]

In several parasitic protozoa, including Plasmodium falciparum and Trypanosoma brucei, the inhibition of FTase has proven to be detrimental to parasite survival and proliferation.[2][3] Interestingly, some parasites appear to be more susceptible to FTIs than human cells, potentially because they lack the alternative prenylation pathway mediated by geranylgeranyltransferase I (GGTase-I) that can compensate for FTase inhibition in mammalian cells.[2][3] This therapeutic window makes FTase an attractive target for the development of novel anti-parasitic drugs.

This technical guide provides a comprehensive overview of the investigation of FTIs in the context of parasitic diseases, with a focus on quantitative data, detailed experimental protocols, and visualization of the underlying biological pathways and experimental workflows.

Quantitative Data on Farnesyltransferase Inhibitors in Parasitic Diseases

The following tables summarize the in vitro efficacy of various farnesyltransferase inhibitors against different parasitic species.

Table 1: Activity of Farnesyltransferase Inhibitors against Plasmodium falciparum

| Inhibitor | Strain | IC50/EC50 | Assay Type | Reference |

| Tipifarnib (R115777) | 3D7 | 11.48 nM (IC50) | Growth Inhibition | [6] |

| FTI-276 | Not Specified | 1 nM (IC50) | Enzyme Inhibition | [7] |

| FTI-277 | Not Specified | >50% inhibition at 5 µM | Growth Inhibition | [7] |